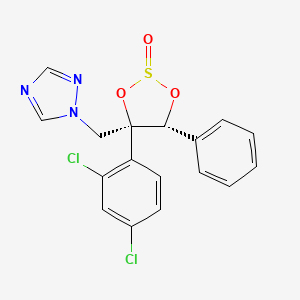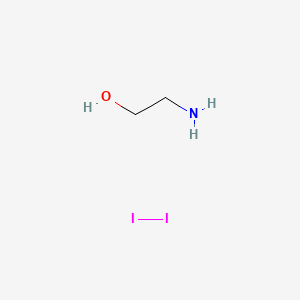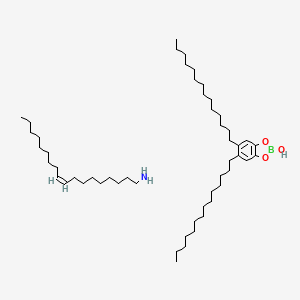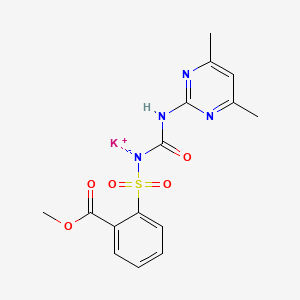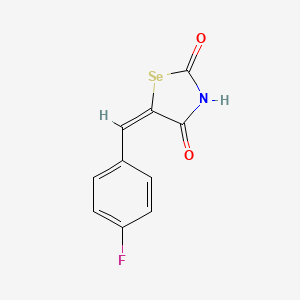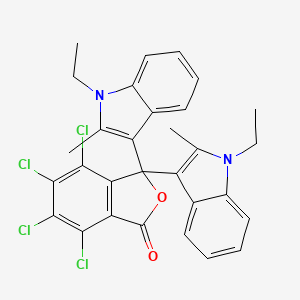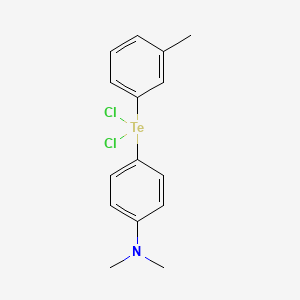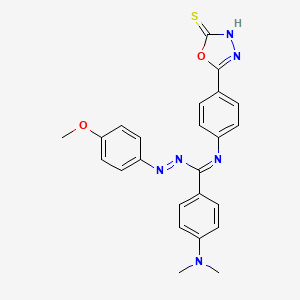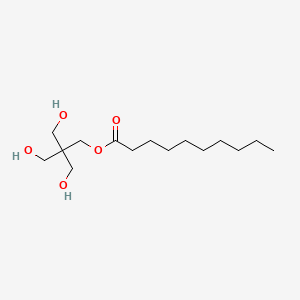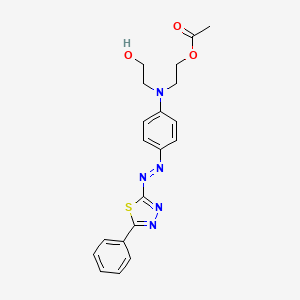
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate is a complex organic compound known for its unique chemical structure and properties. This compound features a thiadiazole ring, an azo group, and an acetate ester, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and aromatic aldehydes, under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline. This step introduces the azo group into the molecule.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of (2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
類似化合物との比較
Similar Compounds
(2-((2-Hydroxyethyl)(4-((5-phenyl-1,3,4-thiadiazol-2-yl)azo)phenyl)amino)ethyl) acetate: shares similarities with other azo compounds and thiadiazole derivatives.
Other Similar Compounds: Include this compound, this compound, and this compound.
Uniqueness
Unique Properties: The presence of both the thiadiazole ring and azo group imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Applications: Its diverse applications in various fields further highlight its uniqueness.
特性
CAS番号 |
85392-19-4 |
|---|---|
分子式 |
C20H21N5O3S |
分子量 |
411.5 g/mol |
IUPAC名 |
2-[N-(2-hydroxyethyl)-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H21N5O3S/c1-15(27)28-14-12-25(11-13-26)18-9-7-17(8-10-18)21-23-20-24-22-19(29-20)16-5-3-2-4-6-16/h2-10,26H,11-14H2,1H3 |
InChIキー |
SSYUIPJGDIXZQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCN(CCO)C1=CC=C(C=C1)N=NC2=NN=C(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



